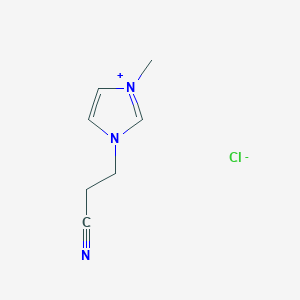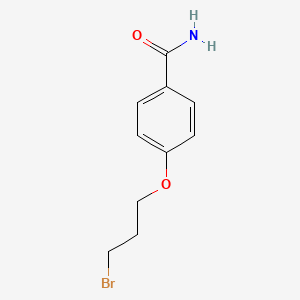
rel-4,4'-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rel-4,4’-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)” is a complex organic molecule characterized by multiple hydroxyl groups and a tetrahydronaphthalene core. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydronaphthalene core and the subsequent attachment of the dihydroxyphenyl and benzene-1,3-diol groups. Typical synthetic routes might include:
Aldol Condensation: To form the core structure.
Hydroxylation: To introduce hydroxyl groups.
Coupling Reactions: To attach aromatic rings.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity, often involving:
Catalysts: To increase reaction efficiency.
Purification Techniques: Such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of aromatic rings.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential antioxidant or enzyme inhibitor.
Medicine: Possible therapeutic agent due to its polyphenolic structure.
Industry: Use in the synthesis of polymers or other advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The hydroxyl groups could participate in hydrogen bonding, influencing biological pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Catechins: Found in tea, with similar polyphenolic structures.
Flavonoids: Common in fruits and vegetables, known for antioxidant properties.
Resveratrol: Found in grapes, with a similar hydroxylated aromatic structure.
Uniqueness
The unique combination of the tetrahydronaphthalene core and multiple hydroxyl groups might confer specific biological activities or chemical reactivity not found in other compounds.
Propiedades
Fórmula molecular |
C28H24O8 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
(6R,7R,8S)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2/t22-,26+,28+/m0/s1 |
Clave InChI |
QQGGCAFWTCETPD-QBMXVRPASA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
SMILES canónico |
C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


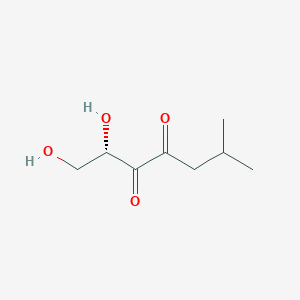
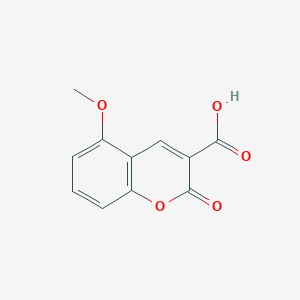
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)

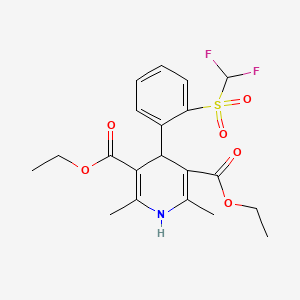
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
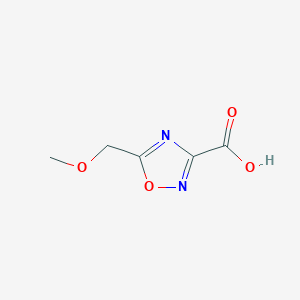
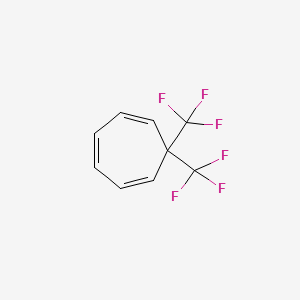

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
